molecular formula C18H16N2O2 B7783620 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid

4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid

Cat. No.: B7783620
M. Wt: 292.3 g/mol
InChI Key: PTETVQVNGDYLIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution with Methyl Groups:

    Amination: The amino group is introduced at the 4-position of the quinoline ring through a nucleophilic substitution reaction using ammonia or an amine.

    Coupling with Benzoic Acid: The final step involves coupling the substituted quinoline with benzoic acid through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of Lewis acids.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of para-aminobenzoic acid (PABA), including 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic acid, have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the micromolar range .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineCompoundIC50 (µM)
MCF-7This compound2.66
HepG2This compound1.73

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression. Studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's . The inhibition of AChE by analogs of PABA has been documented with promising results, suggesting potential therapeutic applications in treating cognitive disorders .

Table 2: Enzyme Inhibition Data

EnzymeCompoundIC50 (µM)
AcetylcholinesteraseThis compound7.49

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that this compound exhibits favorable binding interactions with proteins involved in cancer signaling pathways . This computational approach aids in understanding the mechanism of action and optimizing the structure for enhanced efficacy.

Case Study 1: Antitumor Efficacy

In a notable study, researchers evaluated the antitumor efficacy of several PABA analogs, including the quinoline derivative. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, demonstrating their potential as effective anticancer agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of PABA derivatives against oxidative stress-induced neuronal damage. The study found that treatment with this compound led to reduced apoptosis in neuronal cell cultures exposed to oxidative stressors .

Mechanism of Action

The mechanism of action of 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to various biological effects.

    Pathways Involved: It may inhibit specific enzymes involved in cell proliferation, leading to anti-cancer effects. Additionally, its fluorescent properties allow it to be used as a probe in imaging studies.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride: A hydrochloride salt form of the compound with similar properties.

    2,8-Dimethylquinoline: A simpler quinoline derivative without the benzoic acid moiety.

    4-Aminobenzoic Acid: A simpler benzoic acid derivative without the quinoline ring.

Uniqueness

This compound is unique due to the combination of the quinoline ring and benzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Biological Activity

4-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article presents an overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The findings are supported by various studies and include relevant data tables and case studies.

Chemical Structure and Properties

The compound is a derivative of para-aminobenzoic acid (PABA), which is known for its diverse biological activities. The incorporation of the quinoline moiety enhances its pharmacological profile. The structure can be represented as follows:

C16H16N2O2\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2

1. Antimicrobial Activity

Research indicates that derivatives of PABA, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain synthesized Schiff bases derived from PABA showed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) as low as 0.09 mmol/L .

Table 1: Antimicrobial Activity of PABA Derivatives

CompoundTarget BacteriaMIC (mmol/L)
This compoundS. aureus0.09
Schiff base derived from PABAB. subtilis0.09
PABAE. coli15.62

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. One notable study reported that derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values ranging from 1.73 µM to 23.31 µM .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHepG215.0
Schiff base derived from PABAMCF-71.73

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been linked to its ability to inhibit cyclooxygenase enzymes (COX). Studies have shown that certain derivatives possess a high selectivity for COX-2 over COX-1, suggesting potential therapeutic applications in inflammatory diseases .

Table 3: COX Inhibition Selectivity

CompoundCOX Inhibition Selectivity Index
This compound>3.46

4. Antioxidant Activity

The antioxidant properties of the compound are also noteworthy, with studies indicating that it exhibits significant radical scavenging activity comparable to established antioxidants like ascorbic acid . This property is crucial in mitigating oxidative stress-related diseases.

Case Studies

A recent study focused on the synthesis and evaluation of various derivatives of PABA, highlighting the enhanced biological activities conferred by structural modifications, particularly the introduction of quinoline moieties . The findings suggest that these modifications can lead to improved efficacy against both microbial pathogens and cancer cells.

Properties

IUPAC Name

4-[(2,8-dimethylquinolin-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-4-3-5-15-16(10-12(2)19-17(11)15)20-14-8-6-13(7-9-14)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTETVQVNGDYLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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